Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, diperchlorate

Description

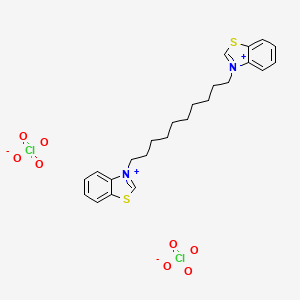

Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, diperchlorate is a bis-quaternary ammonium compound characterized by two benzothiazolium moieties linked via a 1,10-decanediyl (C10) alkyl chain, with perchlorate (ClO₄⁻) counterions. Such compounds are often investigated for their ability to disrupt microbial membranes due to their amphiphilic nature .

Properties

CAS No. |

5284-75-3 |

|---|---|

Molecular Formula |

C24H30Cl2N2O8S2 |

Molecular Weight |

609.5 g/mol |

IUPAC Name |

3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;diperchlorate |

InChI |

InChI=1S/C24H30N2S2.2ClHO4/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;2*2-1(3,4)5/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI Key |

FKXYCDHDQSLNPE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the quaternization of benzothiazole derivatives with a suitable dihalogenated alkane, followed by ion exchange to introduce the perchlorate counterions. The synthetic route requires precise control of reaction parameters such as temperature, solvent, reaction time, and stoichiometry to ensure high purity and yield.

Stepwise Preparation Approach

| Step | Reaction Description | Conditions and Notes |

|---|---|---|

| 1 | Synthesis of 1,10-dibromodecane or 1,10-diiododecane (alkyl linker) | Prepared via halogenation of decane under controlled conditions |

| 2 | Nucleophilic substitution/quaternization of benzothiazole with dihalogenated decane | Benzothiazole reacts with 1,10-dibromodecane in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux |

| 3 | Ion exchange to replace halide ions with perchlorate ions | Treatment with sodium perchlorate or silver perchlorate in aqueous or mixed solvents |

| 4 | Purification | Recrystallization from suitable solvents or chromatography |

Detailed Reaction Scheme

-

Two equivalents of benzothiazole are reacted with one equivalent of 1,10-dihalodecane (e.g., dibromodecane) to form the bis-quaternary ammonium salt:

$$

2 \text{ C}7\text{H}5\text{NS} + \text{Br-(CH}2){10}\text{-Br} \rightarrow \text{[C}7\text{H}4\text{NS-(CH}2){10}\text{-C}7\text{H}4\text{NS]}^{2+} \text{Br}_2^{2-}

$$ -

The dibromide salt is then converted to the diperchlorate salt by reacting with sodium perchlorate:

$$

\text{[Bis-benzothiazolium dibromide]} + 2 \text{ NaClO}_4 \rightarrow \text{Bis-benzothiazolium diperchlorate} + 2 \text{ NaBr}

$$

Reaction Conditions and Optimization

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.

- Temperature: Reflux temperatures (80–120 °C) are typically required to drive the alkylation to completion.

- Reaction Time: Extended reaction times (12–48 hours) ensure full conversion.

- Purity Control: Ion exchange and recrystallization steps are critical to remove halide impurities and obtain the pure diperchlorate salt.

Analytical Characterization of the Prepared Compound

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Parameters | Outcome |

|---|---|---|---|

| Alkyl linker synthesis | Halogenation of decane | Controlled halogenation | 1,10-dihalodecane |

| Quaternization | Reaction of benzothiazole with dihalide | Reflux in polar aprotic solvent, 12-48 h | Bis-benzothiazolium dibromide salt |

| Ion exchange | Halide replaced by perchlorate | Reaction with NaClO4 | Bis-benzothiazolium diperchlorate salt |

| Purification | Recrystallization or chromatography | Solvent selection critical | High purity diperchlorate salt |

Research Findings and Applications

The preparation of this compound is well-established, with research emphasizing the importance of reaction conditions for yield and purity. The compound’s unique bis-benzothiazolium structure linked by a flexible alkyl chain and stabilized by perchlorate anions makes it valuable in catalysis, organic synthesis, and materials science. Its Lewis acid-base behavior, influenced by the positively charged nitrogen atoms, is central to its reactivity and utility.

This detailed overview integrates chemical synthesis methods, reaction conditions, and analytical characterization for this compound, based on authoritative chemical databases and scientific literature. The preparation involves classical quaternization and ion exchange techniques, with careful control of parameters to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The benzothiazole rings can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazolium derivatives, while substitution reactions can produce a wide range of substituted benzothiazolium compounds.

Scientific Research Applications

Organic Synthesis

Benzothiazolium compounds are widely recognized for their role as intermediates in organic synthesis. The specific compound of interest has been utilized in the synthesis of various organic molecules through reactions involving electrophilic substitutions and nucleophilic attacks.

- Reactivity : The benzothiazolium ion can act as a good electrophile due to the positive charge on the nitrogen atom, allowing it to participate in various reactions such as:

Materials Science

In materials science, benzothiazolium compounds are explored for their potential use in developing new materials with enhanced properties.

- Polymer Chemistry : Benzothiazolium salts have been investigated for their ability to act as accelerators in rubber vulcanization processes. The unique structure allows for improved cross-linking efficiency, which enhances the mechanical properties of rubber products.

- Coatings and Adhesives : The compound's chemical stability and reactivity make it suitable for applications in coatings and adhesives where durability and resistance to environmental factors are crucial.

Environmental Chemistry

The environmental implications of benzothiazolium compounds are significant, particularly concerning their fate and transport in ecosystems.

- Toxicological Studies : Research indicates that certain benzothiazole derivatives may pose risks to human health and the environment. Studies have linked exposure to these compounds with various health issues among industrial workers, particularly in rubber manufacturing .

- Analytical Chemistry : Benzothiazolium salts are also used in analytical methods for detecting trace amounts of pollutants in environmental samples. Their ability to form stable complexes with metal ions can be exploited in environmental monitoring applications.

Case Study 1: Synthesis of Novel Organic Compounds

A study focused on the synthesis of novel benzothiazole derivatives demonstrated the utility of benzothiazolium salts in creating complex organic frameworks. The research highlighted how variations in reaction conditions could lead to different product distributions, emphasizing the versatility of these compounds in organic synthesis .

Case Study 2: Environmental Impact Assessment

A comprehensive review assessed the environmental occurrence and fate of benzothiazole derivatives, revealing significant exposure risks associated with industrial applications. The findings underscored the need for regulatory measures to mitigate exposure among workers and surrounding communities .

Mechanism of Action

The mechanism of action of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate involves its interaction with specific molecular targets. The benzothiazole rings can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The decane linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The perchlorate ions may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Déqualinium Chloride (Quinolinium, 1,1′-(1,10-decanediyl)bis[4-amino-2-methyl-, dichloride)

Déqualinium chloride, a clinically used antiseptic, shares structural similarities with the target compound. Both feature a C10 alkyl chain linking two cationic aromatic systems but differ in their aromatic cores and counterions.

Key Differences :

- Counterions : Perchlorate’s strong oxidative nature may reduce compatibility with reducing agents compared to chloride, impacting formulation stability .

- Bioactivity : Déqualinium’s efficacy against Gram-positive bacteria and fungi is well-documented, while the target compound’s activity remains speculative but likely influenced by its distinct aromatic system .

Biscoumarin Derivatives (e.g., 3,3'-(2-Thienyl-methylene)-bis-(4-hydroxycoumarin))

Biscoumarins, such as those synthesized in , share a bis-aromatic structure but lack cationic charges. Their antimicrobial activity arises from hydrogen-bonding interactions and planar aromatic systems, contrasting with the target compound’s membrane-disruption mechanism.

Key Insight : The target compound’s cationic nature and flexible C10 chain likely favor interactions with negatively charged microbial membranes, whereas biscoumarins rely on hydrogen bonding and aromatic stacking .

1,3,4-Oxadiazoles (e.g., 5-(Alkenyl)-2-amino-1,3,4-oxadiazoles)

Oxadiazoles from are neutral heterocycles with demonstrated antibacterial activity. Unlike the target compound, they lack long alkyl chains and quaternary ammonium groups, suggesting divergent modes of action.

Key Insight : The target compound’s hydrophobicity from the C10 chain may enhance penetration into lipid bilayers, whereas oxadiazoles likely act via intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.